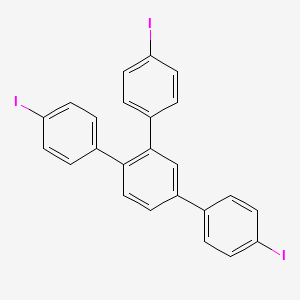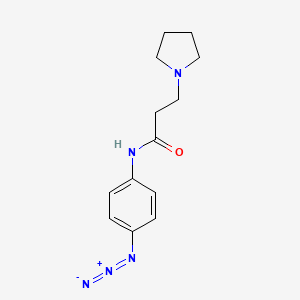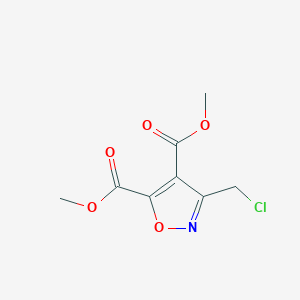
1,2,4-Tris(4-iodophenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Tris(4-iodophenyl)benzene is an organic compound characterized by a benzene core substituted with three iodophenyl groups at the 1, 2, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Tris(4-iodophenyl)benzene can be synthesized through the iodination of 1,2,4-triphenylbenzene. The iodination process typically involves the use of hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) in the presence of iodine and chloroform at room temperature . This method avoids the use of strong acids or potentially explosive reagents, making it a safer and more efficient approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1,2,4-Tris(4-iodophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,2,4-Tris(4-azidophenyl)benzene, while a Suzuki-Miyaura coupling reaction could produce a variety of biaryl compounds.
科学的研究の応用
1,2,4-Tris(4-iodophenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex polyaromatic compounds and molecular propellers.
Medicine: Research into its use as a precursor for pharmaceuticals and diagnostic agents.
作用機序
The mechanism of action of 1,2,4-Tris(4-iodophenyl)benzene in its various applications involves its ability to form stable halogen bonds. These bonds are primarily electrostatic interactions between the iodine atoms and electron-rich regions of neighboring molecules . This property is exploited in the self-assembly of supramolecular structures and the formation of porous nanoarchitectures .
類似化合物との比較
1,2,4-Tris(4-iodophenyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(4-iodophenyl)benzene: Similar structure but different substitution pattern, leading to distinct self-assembly behaviors.
1,3,5-Tris(4-bromophenyl)benzene: Bromine atoms instead of iodine, resulting in different reactivity and bonding properties.
2,4,6-Tris(4-iodophenyl)-1,3,5-triazine: Contains a triazine core instead of a benzene core, affecting its electronic properties and applications.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
918342-67-3 |
|---|---|
分子式 |
C24H15I3 |
分子量 |
684.1 g/mol |
IUPAC名 |
1,2,4-tris(4-iodophenyl)benzene |
InChI |
InChI=1S/C24H15I3/c25-20-8-1-16(2-9-20)19-7-14-23(17-3-10-21(26)11-4-17)24(15-19)18-5-12-22(27)13-6-18/h1-15H |
InChIキー |
CPWGUVADFCKPAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)

![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)

![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)


![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)

